molecular formula C7H7Cl<br>C6H5CH2Cl<br>C7H7Cl B120561 Benzyl chloride CAS No. 100-44-7

Benzyl chloride

Cat. No.: B120561
CAS No.: 100-44-7
M. Wt: 126.58 g/mol
InChI Key: KCXMKQUNVWSEMD-UHFFFAOYSA-N
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Description

Benzyl chloride, also known as (chloromethyl)benzene, is an organic compound with the chemical formula C₆H₅CH₂Cl. It is a colorless to slightly yellow liquid with a pungent, aromatic odor. This compound is a reactive organochlorine compound widely used as a chemical building block in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl chloride is primarily prepared through the gas-phase photochemical reaction of toluene with chlorine. The reaction proceeds via a free radical mechanism, involving the intermediacy of free chlorine atoms :

C6H5CH3+Cl2C6H5CH2Cl+HClC₆H₅CH₃ + Cl₂ → C₆H₅CH₂Cl + HCl C6​H5​CH3​+Cl2​→C6​H5​CH2​Cl+HCl

This method produces approximately 100,000 tonnes of this compound annually .

Industrial Production Methods: In addition to the gas-phase photochemical reaction, this compound can also be synthesized through the Blanc chloromethylation of benzene. Historically, it was first prepared by treating benzyl alcohol with hydrochloric acid .

Chemical Reactions Analysis

Hydrolysis Reactions

Benzyl chloride undergoes hydrolysis under aqueous conditions to form benzyl alcohol. The reaction rate depends on pH and temperature:

C H CH Cl H O C H CH OH HCl\text{C H CH Cl H O C H CH OH HCl}

Kinetic Data :

ConditionHalf-LifeSource
pH 7, 25°C15 hours
pH 7, 60°C20 minutes
Biodegradation (water)<90 days

Hydrolysis accelerates in alkaline media due to nucleophilic attack by hydroxide ions. The biodegradation half-life in water is significantly shorter than 182 days, indicating low environmental persistence .

Nucleophilic Substitution

The benzylic chloride readily participates in SN₂ reactions with diverse nucleophiles:

With Hydroxide Ions

Reaction with aqueous NaOH produces dibenzyl ether as a major product:
2 C H CH Cl 2 NaOH C H CH O 2 NaCl H O\text{2 C H CH Cl 2 NaOH C H CH O 2 NaCl H O}
Yield: ~90% under reflux conditions .

With Cyanide Ions

Treatment with NaCN forms benzyl cyanide, a precursor to phenylacetic acid:
C H CH Cl NaCN C H CH CN NaCl\text{C H CH Cl NaCN C H CH CN NaCl}
This reaction is critical in pharmaceutical synthesis .

With Amines

This compound reacts with tertiary amines to form quaternary ammonium salts:
R N C H CH Cl R N CH C H Cl \text{R N C H CH Cl R N CH C H Cl }
These salts are widely used as surfactants .

Grignard Reagent Formation

This compound reacts with magnesium in dry ether to form a benzylmagnesium chloride Grignard reagent:
C H CH Cl Mg C H CH MgCl\text{C H CH Cl Mg C H CH MgCl}
Key Notes :

  • Preferable over benzyl bromide due to reduced Wurtz coupling side reactions .

  • Requires anhydrous conditions to prevent hydrolysis.

Oxidation Reactions

This compound oxidizes to benzoic acid under strong oxidative conditions:
C H CH Cl 2 KMnO 2 KOH C H COOK KCl 2 H O 2 MnO \text{C H CH Cl 2 KMnO 2 KOH C H COOK KCl 2 H O 2 MnO }
Conditions : Alkaline KMnO₄, reflux .

Polymerization and Decomposition

This compound undergoes hazardous decomposition under specific conditions:

Reaction TypeConditionsProductsRisk Factor
Thermal decomposition>200°CHCl, toluene, diphenylmethaneHigh
Metal-induced decompositionContact with Al, Fe, or ZnHCl gas, polymeric residuesExplosive

Unstabilized this compound reacts violently with metals like aluminum, releasing hydrogen chloride .

Biological Alkylation

This compound exhibits mutagenic properties by alkylating DNA nucleobases:

Reactivity with Guanine :

  • Preferentially alkylates N⁷ and N² positions of guanosine .

  • Mutagenicity order: p-nitrothis compound > benzyl bromide > this compound .

Sister Chromatid Exchange (SCE) Induction :

CompoundSCE Frequency (vs. Control)
Benzyl bromide2.5×
This compound1.8×
p-Methylthis compound1.7×

Environmental Reactivity

This compound reacts with hydroxyl radicals in the atmosphere, with a photodegradation half-life of 3.69 days . Hydrolysis and biodegradation limit its persistence in aquatic systems (half-life: <90 days) .

Scientific Research Applications

Chemical Synthesis

Benzyl chloride is primarily utilized as a precursor in the synthesis of various chemicals:

  • Benzyl Alcohol : Produced from this compound, benzyl alcohol finds applications in pharmaceuticals, cosmetics, and as a solvent in various chemical reactions .
  • Quaternary Ammonium Compounds : this compound is crucial for synthesizing benzalkonium chloride, widely used as a disinfectant and surfactant in personal care products and industrial cleaners .
  • Benzyl Esters : These are used as plasticizers, flavorants, and in perfumes. The ability to introduce benzyl functionality enhances the properties of many organic molecules .

Pharmaceuticals

This compound plays a significant role in pharmaceutical manufacturing:

  • Drug Precursors : It is involved in synthesizing phenylacetic acid, which is a precursor for several pharmaceutical compounds, including amphetamines .
  • Antimicrobial Agents : The synthesis of various antimicrobial agents often begins with this compound, highlighting its importance in developing therapeutic agents .

Cosmetic and Personal Care Products

The compound is extensively used in the cosmetic industry:

  • Preservatives : this compound acts as a preservative in products like shampoos, lotions, and sunscreens due to its ability to eliminate unpleasant odors and enhance product stability .
  • Fragrance : Its mild fragrance properties contribute to its use in various personal care formulations .

Plasticizers

This compound is also significant in the plastics industry:

  • Benzyl Butyl Phthalate (BBP) : This compound is synthesized from this compound and is primarily used as a plasticizer in vinyl flooring and food packaging materials .
  • Polyvinyl Chloride (PVC) : this compound contributes to the production of various PVC formulations that require flexibility and durability .

Industrial Applications

In addition to its roles in chemical synthesis and consumer products, this compound has several industrial applications:

  • Sanitizing Agents : It is used to produce sanitizing agents essential for maintaining hygiene standards in industrial settings .
  • Dyes and Pigments : this compound serves as an intermediate in the manufacture of dyes and pigments used across various industries .

Case Study 1: Pharmaceutical Synthesis

A study conducted on the synthesis of phenylacetic acid from benzyl cyanide (derived from this compound) demonstrated its effectiveness as a precursor for producing various medications. The process highlighted the significance of controlling impurities to ensure quality in pharmaceutical applications.

Case Study 2: Cosmetic Formulation

Research on the formulation of a new sunscreen product revealed that incorporating this compound improved the product's stability and sensory attributes. The study emphasized its role as both a preservative and fragrance agent.

Market Trends

The global market for this compound is projected to grow significantly. Key drivers include:

  • Increasing demand in pharmaceuticals and personal care products.
  • Rising adoption in paints and coatings due to its beneficial properties.
  • Expanding applications in agrochemicals and biocides .

Comparison with Similar Compounds

Benzyl chloride can be compared with other similar compounds, such as:

    Benzyl Alcohol (C₆H₅CH₂OH): Unlike this compound, benzyl alcohol is less reactive and is commonly used as a solvent and in the manufacture of esters.

    Benzyl Cyanide (C₆H₅CH₂CN): Benzyl cyanide is a nitrile compound used as an intermediate in the synthesis of pharmaceuticals and perfumes.

    Benzaldehyde (C₆H₅CHO): Benzaldehyde is an aromatic aldehyde used in the synthesis of dyes, perfumes, and flavoring agents.

Uniqueness of this compound: this compound’s high reactivity as an alkylating agent and its ability to form a wide range of derivatives make it a versatile compound in various industrial applications .

Biological Activity

Benzyl chloride (BC), a colorless to yellowish liquid, is primarily used as an intermediate in the synthesis of various organic compounds, including benzyl alcohol and pharmaceuticals. Its biological activity has been the subject of numerous studies, particularly regarding its mutagenicity and potential carcinogenic effects. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

  • Chemical Formula : C₇H₇Cl
  • Molecular Weight : 126.57 g/mol
  • CAS Number : 100-44-7

This compound is utilized in the production of:

  • Fragrances
  • Dyes
  • Pharmaceuticals
  • Pesticides

Mutagenicity and Genotoxicity

This compound has shown variable mutagenic activity across different studies. The following key findings summarize its mutagenicity:

StudyMethodologyFindings
Venitt (1982)Salmonella/microsome assayWeakly mutagenic to Salmonella typhimurium strain TA100.
Fluck et al. (1976)Repair-deficient strainsPositive for genotoxicity.
Hoy et al. (1984)CHO cellsSlightly mutagenic in DNA excision-repair deficient strains.
Scott and Topham (1982)In vivo testsGenerally ineffective in increasing unscheduled DNA synthesis.

In a modified Ames test, this compound exhibited weak mutagenicity, especially when tested in vaporized form, suggesting that its gaseous phase may enhance its biological activity .

Carcinogenic Potential

The carcinogenic potential of this compound has been evaluated through various animal studies:

  • Topical Application Study :
    • Method : Mice were treated with this compound diluted in benzene.
    • Results : 5 out of 20 treated mice developed tumors (including lung adenomas and skin carcinomas), compared to 2 out of 20 control mice .
  • Intraperitoneal Injection Study :
    • Method : Mice received intraperitoneal injections over a 24-week period.
    • Results : No significant difference in pulmonary adenoma formation compared to controls .
  • Short-term Tests for Carcinogenicity :
    • This compound was active in several assays including the Salmonella/microsome assay and DNA repair assays but did not show activity in mouse lymphoma mutation assays .

This compound is metabolized in vivo to form reactive intermediates that can interact with cellular macromolecules, leading to DNA damage:

  • It reacts with tissue proteins and can form adducts with DNA, particularly N7-benzylguanine .
  • Studies indicate that it can induce mutations in bacterial systems and affect replication mechanisms in fungi .

Occupational Exposure and Toxicological Assessment

According to the NIOSH Occupational Exposure Banding process, this compound is classified based on its potential health effects:

  • Health Endpoints Evaluated : Carcinogenicity, reproductive toxicity, genotoxicity, skin sensitization, etc. .
  • This compound is considered hazardous due to its potential to cause serious health effects at relatively low doses.

Case Studies and Research Findings

  • Case Study on Worker Exposure :
    • A study highlighted that workers exposed to this compound showed signs of respiratory irritation and skin sensitization, underscoring the need for protective measures in occupational settings.
  • Research on Environmental Impact :
    • Investigations into the environmental persistence of this compound revealed its potential to contaminate groundwater sources, necessitating careful monitoring and regulation.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling benzyl chloride in laboratory settings?

this compound requires stringent safety measures due to its corrosive and carcinogenic properties. Key protocols include:

  • PPE: Impervious gloves, full-body suits, NIOSH-certified respirators, and face shields to prevent exposure .
  • Engineering Controls: Local exhaust ventilation to maintain vapor concentrations below the TWA limit of 1 ppm .
  • Spill Management: Use inert absorbents (e.g., dry sand) and avoid water to prevent violent reactions .
  • Storage: Tightly sealed containers in cool, ventilated areas away from oxidizers .

Table 1: Exposure Limits and PPE

ParameterValue/RequirementReference
TWA1 ppm
LC50 (rat)150 ppm (4 hr)
Glove MaterialNitrile or neoprene

Q. How does this compound react under hydrolysis conditions?

this compound hydrolyzes via an SN1 mechanism due to the stability of the benzyl carbocation. Key factors:

  • Temperature: Rate constants increase from 0.006 hr⁻¹ at 0.1°C to 0.023 hr⁻¹ at 25°C .
  • pH: Acidic conditions stabilize the carbocation, favoring SN1; alkaline conditions may shift to SN2 .
  • Solvent: Polar solvents accelerate hydrolysis by stabilizing ionic intermediates .

Table 2: Hydrolysis Kinetics

Initial [BzCl] (µg/L)Temp (°C)Residual [BzCl] after 72 hr (µg/L)
33255.6
7.9251.3
330.124.1
Data derived from first-order kinetics

Q. What synthetic routes are used to produce this compound in academic research?

While commercial synthesis involves chlorination of toluene, academic methods focus on controlled radical chlorination under UV light or using catalysts like AIBN. Key considerations:

  • Purity: Distillation removes byproducts (e.g., dichlorinated derivatives) .
  • Safety: Reactions must be conducted in fume hoods with explosion-proof equipment due to Cl2 toxicity .

Advanced Research Questions

Q. How do conflicting carcinogenicity data impact risk assessment in experimental design?

Discrepancies arise from limited human data (6 occupational cancer cases with co-exposures ) versus robust animal evidence (sarcomas in rats ). Mitigation strategies:

  • ALARA Principle: Minimize concentrations using microfluidic systems or closed reactors.
  • Biomonitoring: Track urinary metabolites (e.g., benzyl mercapturic acid) in lab personnel .
  • Alternatives: Substitute with less toxic benzylating agents (e.g., benzyl bromide) where feasible.

Q. What methodological challenges arise when analyzing environmental degradation of this compound?

Challenges include:

  • Toxic Byproducts: Hydrolysis produces HCl, while photodegradation may yield benzaldehyde or chlorinated aromatics with comparable toxicity to the parent compound .
  • Detection Limits: GC-MS or HPLC methods must achieve ppb-level sensitivity to quantify trace degradation products .
  • Matrix Effects: Soil or sediment matrices complicate extraction, requiring Soxhlet or SPE protocols .

Q. How can researchers resolve discrepancies in kinetic data for this compound hydrolysis?

Conflicting rate constants (e.g., variable k values across studies) arise from differences in:

  • Experimental Conditions: Control pH, ionic strength, and solvent purity to standardize kinetics .
  • Analytical Methods: Use calibrated probes for real-time HCl release monitoring instead of endpoint titration .
  • Temperature Calibration: Employ thermostatic baths with ±0.1°C accuracy to reduce errors .

Table 3: IARC Carcinogenicity Classification

AgentClassificationBasisReference
This compoundGroup 2A (Probable human carcinogen)Rodent tumors, limited human data

Q. Methodological Notes

  • Toxicity Testing: Use in vitro models (e.g., Ames test for mutagenicity) to screen this compound derivatives before in vivo studies .
  • Reaction Optimization: Employ DoE (Design of Experiments) to balance reaction efficiency and safety in benzylations .

Properties

IUPAC Name

chloromethylbenzene
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InChI

InChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2
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InChI Key

KCXMKQUNVWSEMD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CCl
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Molecular Formula

C7H7Cl, Array
Record name BENZYL CHLORIDE
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Related CAS

25703-25-7
Record name Benzene, (chloromethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID0020153
Record name Benzyl chloride
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Molecular Weight

126.58 g/mol
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Physical Description

Benzyl chloride appears as a colorless liquid with an irritating odor. Toxic by inhalation and skin absorption. Flash point 153 °F. Slightly soluble in water. Corrosive to metals and tissue. A lachrymator. Density 9.2 lb /gal., Liquid, Colorless to slightly yellow liquid with a pungent, aromatic odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless to slightly yellow liquid with a pungent, aromatic odor.
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Boiling Point

354 °F at 760 mmHg (EPA, 1998), 174 °C, BP: 99 °C at 62 mm Hg, 179 °C, 354 °F
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Flash Point

153 °F (EPA, 1998), 153 °F, 153 °F (67 °C) (closed cup), 74 °C (open cup), 67 °C c.c.
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Solubility

Reaction (NTP, 1992), In water, 525 mg/L at 25 °C, Miscible with ethanol, ethyl ether, chloroform; slightly soluble in carbon tetrachloride, Miscible in most organic solvents, Soluble in ethanol(>10%), ethyl ether(>10%), and chloroform(>10%), Solubility in water, g/100ml:, 0.05%
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Density

1.1 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1004 g/cu cm at 20 °C, Relative density (water = 1): 1.1, 1.1, 1.10
Record name BENZYL CHLORIDE
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Vapor Density

4.4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.36 (Air = 1), Relative vapor density (air = 1): 4.4, 4.4
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Vapor Pressure

1 mmHg at 71.6 °F (EPA, 1998), 1.23 [mmHg], VP: 1 Pa at -34 °C; 10 Pa at -11 °C; 100 Pa at 17.7 °C; 1 kPa at 55.4 °C; 10 kPa at 106.3 °C; 100 kPa at 178.9 °C, 1.23 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 120, 1 mmHg
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Impurities

Benzyl chloride is sold in two quality grades, identified as ''benzyl chloride, pure'' and ''benzyl chloride, pure and stabilized''. Their assay is in both cases > 99 %. Impurities include benzal chloride, toluene, chlorotoluene, chlorobenzene, and hydrogen chloride., Benzyl chloride available in the USA ... has maximum of 1.0% benzal chloride, chlorotoluenes and toluene. ... One stabilized grade of benzyl chloride contained a fixed amount of sodium carbonate solution or propylene oxide., Benzaldehyde, benzyl alcohol, toluene, chloro derivatives of toluene, and dibenzyl ether are compounds that may be found as impurities in technical benzyl chloride.
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Color/Form

Colorless to slightly yellow liquid

CAS No.

100-44-7
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Melting Point

-54 to -45 °F (EPA, 1998), -39.4 °C, MP: -48 to -43 °C. Specific gravity: 1.100 at 20 °C/20 °C. Rapidly decomposes when heated in the presence of iron, ~-43 °C, -38 °F
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Synthesis routes and methods I

Procedure details

To a 1000 cc reaction kettle was added 18.38 grams of acrylamide AMD (53% aqueous solution), 66.36 grams of dimethylaminoethyl acrylate methyl chloride quaternary (80% aqueous solution), 27.45 grams of N,N-dimethyl acrylamide (99%), 90.00 grams of ammonium sulfate, 7.5 grams of the homopolymer of dimethylaminoethyl acrylate methyl chloride quaternary (AETAC, CAS 44992-01-0); 7.5 grams of a terpolymer of acrylamide with (AETAC) and with a quaternary ammonium salt obtained by the reaction of benzyl chloride and dimethylaminoethyl acrylate (AEBAC, CAS 7737-18-5) in a 2/1/1 molar ratio; 0.50 grams of diethylenetriamine pentaacetic acid; pentasodium salt (Versenex 80, 40% aqueous) and 231.61 grams of deionized water. The mixture was stirred until a homogeneous solution was obtained. The kettle was sealed and equipped with an overhead stirrer, thermocouple, reflux condenser, nitrogen sparge tube, addition port with septum and a heating mantle. The mixture was then heated to 50° C. under constant nitrogen sparge while stirring at 500 rpm. After reaching 50° C., 0.50 grams of a 1% aqueous solution of 2,2'-azobis(2-amidinopropane)dihydrochloride (Wako V-50) was shot into the reactor and the temperature was held for four hours. A second shot of 1.00 gram of 1% aqueous solution of 2,2'-azobis(2-amidinopropane)dihydrochloride was then added and heating was continued for another two hours to yield a smooth, milky white dispersion. After cooling to room temperature, the bulk viscosity was found to be 732 cps. Diluting the dispersion to 0.5% active polymer in deionized water produced a polymer solution with a Brookfield viscosity of 100 cps.
Quantity
18.38 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dimethylaminoethyl acrylate methyl chloride
Quantity
66.36 g
Type
reactant
Reaction Step One
Quantity
27.45 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Name
dimethylaminoethyl acrylate methyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a manner similar to Example 17, 126.5 g of benzyl chloride, 794 g of a 9 wt-% solution of sodium ethylate in ethanol, 12 g CoCl2. 6 H2O, 6 g manganese powder and 1 g Na2S2O4 were reacted with CO. After the usual processing, 8 g of benzyl chloride, 109 g of phenylacetic acid ethyl ester (yield 71%), 8 g of phenylacetic acid (yield 6%) and 1 g of ethylbenzyl ether were isolated.
Quantity
126.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
CoCl2
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
6 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

To 4.3 g (0.0136 mole) of 1-(4-methoxyphenyl)-2-benzyl-3-phenylpropane was added 4 g (0.0346 mole) of pyridine hydrochloride and heated to 210°C for 5 hours. The mixture was cooled, and 300 ml H2O and 300 ml chloroform were added. Chloroform layer was separated, washed with 4 × 250 ml H2O and dried over anhydrous MgSO4. Chloroform was removed at reduced pressure. The residue was distilled at 210°-215°C/0.3 mm. Yield 3.5 g (85.16%). This material can also be obtained by alkylation of 1-phenyl-3-(4-methoxyphenyl)-1-propanone or 1-(4-methoxyphenyl)-3-phenyl-1-propanone with α-chlorotoluene as carried out in Example I, followed by demethylation with pyridine hydrochloride and reduction of the carbonyl function.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

This object is achieved by a process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic acid, which comprises reacting 3-chloro-2-methylphenol (3) ##STR3## with benzyl chloride to give 2-benzyloxy-6-chlorotoluene (4) ##STR4## subjecting this to a Grignard reaction with magnesium to give (3-benzyloxy-2-methylphenyl)magnesium chloride (5) ##STR5## reacting this with CO2 to give 3-benzyloxy-2-methylbenzoic acid (6) ##STR6## hydrogenating this or its alkali metal salts in the presence of a hydrogenation catalyst to give 3-hydroxy-2-methylbenzoic acid (2) and optionally acetylating this to give 3-acetoxy-2-methylbenzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl chloride
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Benzyl chloride
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Benzyl chloride
Reactant of Route 4
Reactant of Route 4
Benzyl chloride
Reactant of Route 5
Reactant of Route 5
Benzyl chloride
Reactant of Route 6
Reactant of Route 6
Benzyl chloride

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